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Introduction
The HeLa cell line is the oldest and most commonly used human cell line. It was derived from

cervical cancer cells taken from Henrietta Lacks in 1951. HeLa cells are known for their

remarkable resilience and high proliferation rate, with a doubling time of approximately 24

hours.[1] These cells are adherent and exhibit an epithelial morphology.[2] Due to their robust

nature and ease of culture, HeLa cells have been instrumental in numerous scientific

discoveries, including the development of the polio vaccine. They are widely used in cancer

research, virology, and studies of cellular and molecular biology.
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Parameter Value Reference

Cell Line HeLa

Organism Homo sapiens, Human [2]

Tissue of Origin Cervix [2]

Morphology Epithelial [2]

Growth Properties Adherent [1][2]

Doubling Time ~24 hours [1]

Biosafety Level 2 [2]

Culture Media Formulations
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Component Concentration Notes Reference

Complete Growth

Medium (Standard)

Basal Medium (EMEM

or DMEM)
-

Eagle's Minimum

Essential Medium

(EMEM) is

recommended by

ATCC.[3] Dulbecco's

Modified Eagle

Medium (DMEM) can

also be used.[3]

[3]

Fetal Bovine Serum

(FBS)
10%

Heat-inactivated FBS

is commonly used.

Penicillin/Streptomyci

n (P/S)
1%

Optional, but

recommended to

prevent bacterial

contamination.

[4]

Serum-Free Medium

For specific

applications requiring

defined conditions.

EX-CELL® HeLa -

An animal-protein

free, serum-free liquid

medium for

suspension culture.

[5]

Cryopreservation

Medium

Basal Medium 50-60% [2][6]

Fetal Bovine Serum

(FBS)
30-40% [2][6]

Dimethylsulfoxide

(DMSO)
5-10% Cryoprotectant. [1][2][6]
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Experimental Protocols
Thawing of Cryopreserved HeLa Cells
This protocol describes the procedure for reviving frozen HeLa cells.

Materials:

Cryovial of HeLa cells from liquid nitrogen storage

Complete growth medium (pre-warmed to 37°C)

Sterile 15 mL conical tube

Water bath at 37°C

70% ethanol

T-25 or T-75 culture flask

Pipettes

Centrifuge

Procedure:

Pre-warm the complete growth medium in a 37°C water bath.

Retrieve the cryovial of cells from liquid nitrogen storage.

Quickly thaw the vial by gentle agitation in the 37°C water bath. The thawing process should

take less than 1-2 minutes.[1][7]

Once a small ice crystal remains, remove the vial from the water bath and decontaminate the

exterior with 70% ethanol.[7]

Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9

mL of pre-warmed complete growth medium.
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Centrifuge the cell suspension at approximately 150-500 x g for 5-12 minutes.[7]

Discard the supernatant containing DMSO and gently resuspend the cell pellet in fresh, pre-

warmed complete growth medium.[7]

Transfer the cell suspension to a T-25 or T-75 culture flask.

Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.

The following day, observe the cells for attachment and replace the medium to remove any

remaining dead cells.
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Start: Retrieve Cryovial

Quickly Thaw in 37°C Water Bath

Decontaminate with 70% Ethanol

Transfer to 15 mL Tube with Medium

Centrifuge at 150-500 x g

Resuspend Pellet in Fresh Medium

Plate in Culture Flask

Incubate at 37°C, 5% CO2

End: Medium Change Next Day
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Caption: Workflow for thawing cryopreserved HeLa cells.
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Subculturing (Passaging) of Adherent HeLa Cells
This protocol outlines the steps for passaging HeLa cells when they reach 70-80% confluency.

Materials:

Confluent flask of HeLa cells

Complete growth medium (pre-warmed to 37°C)

Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile

Trypsin-EDTA solution (0.25% or 0.05%)

Sterile pipettes

New culture flasks

Inverted microscope

Centrifuge (optional)

Procedure:

Aspirate the old culture medium from the flask.

Wash the cell monolayer with sterile D-PBS to remove any residual serum that may inhibit

trypsin activity. Aspirate the D-PBS.

Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

[1]

Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.[8] Observe cell

detachment under an inverted microscope.

Neutralize the trypsin by adding 4-5 times the volume of pre-warmed complete growth

medium.[1]

Gently pipette the cell suspension up and down to create a single-cell suspension.
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Transfer the desired amount of the cell suspension to new culture flasks containing fresh,

pre-warmed medium. A subcultivation ratio of 1:2 to 1:6 is recommended.[1]

Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.

Renew the growth medium every 2-3 days.[1][2]
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Start: Confluent Cells

Aspirate Old Medium

Wash with D-PBS

Add Trypsin-EDTA

Incubate until Cells Detach

Neutralize with Complete Medium

Create Single-Cell Suspension

Split into New Flasks

Incubate at 37°C, 5% CO2

End: Monitor New Cultures
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Caption: Workflow for subculturing adherent HeLa cells.
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Cryopreservation of HeLa Cells
This protocol details the procedure for freezing HeLa cells for long-term storage.

Materials:

HeLa cells at ~80% confluency

Complete growth medium

Trypsin-EDTA solution

D-PBS

Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO), chilled to 4°C.

[2]

Sterile cryovials

Cell counting chamber (hemocytometer) or automated cell counter

Centrifuge

Controlled-rate freezing container or isopropanol chamber

Procedure:

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

Count the cells to determine the total number and viability.

Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a

density of approximately 1-2 x 10^6 cells/mL.[9]

Aliquot 1 mL of the cell suspension into each cryovial.[9]
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Place the vials in a controlled-rate freezing container and store at -80°C overnight.[9] This

allows for slow cooling, which is critical for cell viability.

The next day, transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[1]

[9]

Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

as a measure of cell viability.

Materials:

HeLa cells

96-well plate

Complete growth medium

Test compound/drug

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate

overnight.[10]

Treat the cells with varying concentrations of the test compound and incubate for the desired

time period (e.g., 24 hours).[10] Include untreated control wells.

After incubation, remove the supernatant and add 20 µL of MTT solution and 100 µL of fresh

medium to each well.[10]
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Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple

formazan crystals.[10]

Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve

the formazan crystals.[10]

Measure the absorbance at 490 nm using a microplate reader.[10]

Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways in HeLa Cells
HeLa cells are a model system for studying various signaling pathways involved in cancer, cell

proliferation, and apoptosis. Key pathways include the MAPK and PI3K signaling cascades,

which are often dysregulated in cancer.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell

proliferation and survival. In HeLa cells, inhibition of this pathway can sensitize the cells to

Fas receptor-mediated apoptosis.[11]

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another critical survival

pathway. However, studies have shown that in HeLa cells, PI3K signaling may not be the

primary mechanism protecting against Fas-induced apoptosis.[11]

Apoptosis Pathways: HeLa cells can be induced to undergo apoptosis through various

stimuli. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be

investigated. For instance, α-mangostin has been shown to induce mitochondrial-dependent

apoptosis in HeLa cells, associated with an increase in caspases 3/7 and 9.[12]
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Caption: Simplified overview of key signaling pathways in HeLa cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b2554163?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2554163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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